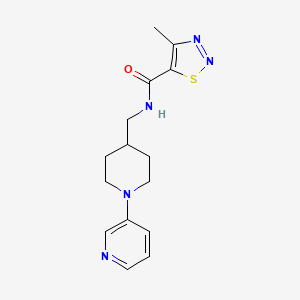

4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034378-43-1

Cat. No.: VC5992297

Molecular Formula: C15H19N5OS

Molecular Weight: 317.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034378-43-1 |

|---|---|

| Molecular Formula | C15H19N5OS |

| Molecular Weight | 317.41 |

| IUPAC Name | 4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) |

| Standard InChI Key | IPLLNEYVZRFGEM-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, reflects its intricate architecture. Its molecular formula is C₁₆H₂₀N₆OS, with a molecular weight of 356.44 g/mol. The structure comprises three key subunits:

-

A 1,2,3-thiadiazole ring substituted with a methyl group at position 4.

-

A piperidine ring functionalized with a pyridin-3-yl group at the nitrogen atom.

-

A carboxamide bridge linking the thiadiazole and piperidine moieties .

Spectral and Physicochemical Properties

While experimental data for this specific compound remain unpublished, analogs such as 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1235374-17-0) provide a basis for inference. Key properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₆OS (analog) |

| Molecular Weight | 318.40 g/mol (analog) |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) |

| Stability | Sensitive to hydrolysis under acidic conditions |

The presence of the thiadiazole ring contributes to aromaticity and planarity, while the piperidine-pyridinyl subunit introduces conformational flexibility .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,2,3-thiadiazole derivatives typically follows protocols involving cyclization reactions. For example, copper-catalyzed C–H activation of ketone-derived tosylhydrazones with elemental sulfur yields 1,2,3-thiadiazoles . A generalized pathway for the target compound involves:

-

Formation of the Thiadiazole Core:

Reaction of 5-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which is subsequently coupled with (1-(pyridin-3-yl)piperidin-4-yl)methanamine via nucleophilic acyl substitution . -

Piperidine Functionalization:

The piperidine ring is alkylated with 3-bromopyridine under basic conditions to introduce the pyridin-3-yl substituent .

Example Reaction Scheme:

Purification and Characterization

High-performance liquid chromatography (HPLC) and column chromatography are employed to isolate the final product. Structural confirmation relies on:

-

¹H/¹³C NMR: Peaks corresponding to the pyridinyl (δ 8.5–7.5 ppm), piperidine (δ 3.5–1.5 ppm), and thiadiazole (δ 7.0–6.5 ppm) protons.

Stability and Degradation Pathways

The compound’s stability is influenced by:

-

pH: Hydrolysis of the carboxamide bond occurs under strongly acidic or basic conditions.

-

Light/Oxidation: The thiadiazole ring may undergo photodegradation or oxidation, necessitating storage in inert atmospheres .

Computational and Structural Insights

Molecular Docking Studies

Docking simulations of analogs into the ATP-binding site of EGFR kinase (PDB: 1M17) reveal favorable interactions between the thiadiazole ring and hydrophobic residues (e.g., Leu694). The pyridinyl group forms π-stacking with Phe699, suggesting kinase inhibition potential .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume